N-(4-methoxybutyl)-4-methylcyclohexan-1-amine

Physicochemical profiling Drug-likeness Solubility-permeability balance

N-(4-Methoxybutyl)-4-methylcyclohexan-1-amine (CAS 1250648-61-3) is a secondary N-alkylcyclohexylamine with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol. Its structure comprises a 4-methylcyclohexane core bearing an N-(4-methoxybutyl) substituent, yielding two hydrogen-bond acceptors (the methoxy oxygen and the amine nitrogen), one hydrogen-bond donor (the secondary amine), a computed logP of 2.42, and a fully saturated carbon framework (Fsp3 = 1.0).

Molecular Formula C12H25NO
Molecular Weight 199.33 g/mol
Cat. No. B12091060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybutyl)-4-methylcyclohexan-1-amine
Molecular FormulaC12H25NO
Molecular Weight199.33 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NCCCCOC
InChIInChI=1S/C12H25NO/c1-11-5-7-12(8-6-11)13-9-3-4-10-14-2/h11-13H,3-10H2,1-2H3
InChIKeyXOVYUPROJYWTSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybutyl)-4-methylcyclohexan-1-amine: Physicochemical and Structural Baseline for Research Procurement


N-(4-Methoxybutyl)-4-methylcyclohexan-1-amine (CAS 1250648-61-3) is a secondary N-alkylcyclohexylamine with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol. Its structure comprises a 4-methylcyclohexane core bearing an N-(4-methoxybutyl) substituent, yielding two hydrogen-bond acceptors (the methoxy oxygen and the amine nitrogen), one hydrogen-bond donor (the secondary amine), a computed logP of 2.42, and a fully saturated carbon framework (Fsp3 = 1.0) . The compound is commercially available at 97–98% purity from multiple research-chemical suppliers and is primarily positioned as a synthetic building block or lead-like scaffold for medicinal chemistry programs targeting central nervous system disorders .

Why N-(4-Methoxybutyl)-4-methylcyclohexan-1-amine Cannot Be Interchanged with Close Structural Analogs


Within the N-alkoxyalkyl-cyclohexylamine chemical space, three structural variables independently modulate pharmacokinetic and pharmacodynamic behavior: the position of the cyclohexane-ring methyl substituent (2-, 3-, or 4-), the presence or absence of the terminal methoxy group on the N-alkyl chain, and the length/branching of that N-alkyl chain. The 4-methyl substitution on the cyclohexane ring confers a distinct conformational equilibrium (equatorial preference in the trans configuration) that is absent in the 2-methyl and 3-methyl isomers, influencing steric accessibility of the amine for receptor engagement and enzyme active sites [1]. Simultaneously, the terminal methoxy group on the N-butyl chain provides a second hydrogen-bond acceptor not present in the simple N-butyl analog (logP ~3.1 vs 2.42), altering both solubility and membrane permeability, while the 4-methoxybutyl chain length itself differs from shorter (e.g., 3-methoxypropyl) or bulkier (e.g., 4-ethoxybutyl) variants, each of which would produce a distinct lipophilic–hydrophilic balance . These multi-dimensional differences mean that generic substitution with a 'similar' cyclohexylamine can produce a compound with divergent target-binding kinetics, metabolic stability, and off-target profile, even when the change appears minor.

Quantitative Differentiation Evidence for N-(4-Methoxybutyl)-4-methylcyclohexan-1-amine Versus Closest Analogs


Lipophilicity and Hydrogen-Bonding Capacity: Target Compound vs N-Butyl-4-methylcyclohexan-1-amine (De-Methoxy Analog)

The target compound incorporates a terminal methoxy group at the 4-position of the N-butyl chain, which is absent in the direct N-butyl analog (N-butyl-4-methylcyclohexan-1-amine, CAS 84452-93-7). This structural difference results in a computed logP of 2.42 for the target compound versus approximately 3.1 for the de-methoxy analog , representing a ΔlogP of –0.68 log units (approximately 4.8-fold lower octanol-water partition coefficient). The target compound also provides two hydrogen-bond acceptor sites (amine N and methoxy O) versus one for the N-butyl analog, while both maintain one hydrogen-bond donor [1]. The molecular weight increases from 169.31 to 199.33 g/mol upon methoxy introduction.

Physicochemical profiling Drug-likeness Solubility-permeability balance

Methyl Positional Isomer Comparison: 4-Methyl vs 3-Methyl Cyclohexane Substitution – Conformational and Steric Implications

The target compound bears the methyl group at the 4-position (para to the amine attachment on the cyclohexane ring), whereas the 3-methyl isomer (N-(4-methoxybutyl)-3-methylcyclohexan-1-amine, CAS 1250532-84-3) and the 2-methyl isomer (N-(4-methoxybutyl)-2-methylcyclohexan-1-amine, CAS 1247141-21-4) place the methyl group at meta and ortho positions, respectively. Although the computed logP is identical for the 4-methyl and 3-methyl isomers (2.42), the 4-methyl substitution in the trans configuration places the methyl group in a sterically permissive equatorial position remote from the amine, whereas the 3-methyl isomer introduces a steric element one carbon closer to the reactive amine center, and the 2-methyl isomer creates significant steric hindrance immediately adjacent to the amine nitrogen, which can impede N-alkylation reactivity and restrict access of the amine to biological targets [1]. The molecular weight and formula (C12H25NO, 199.33 g/mol) are identical across all three positional isomers, meaning chromatographic separation rather than bulk property differences must be relied upon for isomer distinction [2].

Stereochemistry Conformational analysis Structure-activity relationships

Class-Level Biological Activity: Spermidine Synthase Inhibition by the 4-Methylcyclohexylamine Pharmacophore

The parent scaffold of the target compound, trans-4-methylcyclohexylamine, is a validated spermidine synthase inhibitor. In a standardized assay using pig spermidine synthase with 50 μM decarboxylated S-adenosylmethionine as co-substrate, trans-4-methylcyclohexylamine exhibited a Ki of 40 nM and an IC50 of 1.7 μM, making it 4.8-fold more potent than unsubstituted cyclohexylamine (IC50 = 8.1 μM) and comparable to the benchmark inhibitor S-adenosyl-1,8-diamino-3-thiooctane (IC50 = 2.5 μM) [1]. The inhibition was competitive with putrescine. The N-(4-methoxybutyl) substitution present in the target compound introduces a flexible alkoxyalkyl side chain that may modulate target engagement kinetics and selectivity, though direct spermidine synthase inhibition data for the fully elaborated N-(4-methoxybutyl)-4-methylcyclohexan-1-amine are not yet reported in the primary literature [1][2]. The crystal structure of Trypanosoma cruzi spermidine synthase in complex with trans-4-methylcyclohexylamine (PDB 4YUW) confirms direct engagement of the 4-methylcyclohexylamine moiety in the putrescine-binding pocket [2].

Polyamine biosynthesis Enzyme inhibition Antiparasitic drug discovery

Lipophilicity Tuning: Target Compound (4-Methyl) vs 4-Ethyl-N-(4-methoxybutyl)cyclohexan-1-amine

Comparing the target 4-methyl compound with its 4-ethyl homolog (4-ethyl-N-(4-methoxybutyl)cyclohexan-1-amine, CAS 1250920-06-9) reveals the quantitative impact of methyl-to-ethyl homologation on the cyclohexane ring. The 4-ethyl analog has a computed logP of 2.97 versus 2.42 for the target compound (ΔlogP = +0.55), reflecting a 3.5-fold increase in lipophilicity . Molecular weight increases from 199.33 to 213.36 g/mol (+14.03). Both compounds share identical HBA (2) and HBD (1) counts. The higher logP of the ethyl analog may favor blood-brain barrier penetration but could reduce aqueous solubility and increase metabolic liability (additional sp3 carbon site for CYP-mediated oxidation), whereas the target methyl compound occupies a more balanced region of lipophilicity space, consistent with CNS drug-likeness guidelines (logP between 1 and 3) .

Lipophilic ligand efficiency CNS drug design Homologation effects

Supplier Purity Benchmarking and Batch-to-Batch Consistency for Research Procurement

Commercially, the target compound is available from multiple independent suppliers at purities ranging from 97% to 98%, with certificate-of-analysis documentation provided by Fluorochem (Product F697134, 98% purity) , Leyan (Product 1353908, 98% purity) , and Bidepharm (for the closely related 4-ethyl analog at 98% with NMR, HPLC, and GC batch data) . In contrast, the N-butyl analog (CAS 84452-93-7) is typically offered at a minimum purity specification of only 95% . This 3-percentage-point purity differential represents approximately 1.6-fold lower maximum impurity burden for the target compound compared to the de-methoxy analog at specification limits, which is a meaningful consideration for studies where impurities may confound biological assay results.

Quality control Procurement specification Analytical chemistry

High-Value Application Scenarios for N-(4-Methoxybutyl)-4-methylcyclohexan-1-amine Based on Evidence-Driven Differentiation


Polyamine Pathway Inhibitor Lead Optimization in Antiparasitic Drug Discovery

The validated spermidine synthase inhibition by the trans-4-methylcyclohexylamine pharmacophore (Ki = 40 nM, IC50 = 1.7 μM against pig enzyme; co-crystal structure PDB 4YUW with T. cruzi enzyme) makes this compound a rational starting point for developing N-substituted derivatives with improved selectivity and pharmacokinetics [1][2]. The N-(4-methoxybutyl) chain provides a flexible handle for structure–activity relationship exploration without ablating the core pharmacophore, while the 4-methyl position ensures minimal steric interference with the amine's engagement of the putrescine-binding pocket. The target compound's logP of 2.42 predicts adequate membrane permeability for intracellular target access while avoiding excessive lipophilicity that could drive off-target binding .

CNS Lead-Like Scaffold for Monoamine Transporter or GPCR Modulator Programs

Cyclohexylamine derivatives are a well-precedented scaffold class for CNS drug discovery, with patent literature demonstrating applications as monoamine reuptake inhibitors (Sunovion Pharmaceuticals, US2015/0126511), NMDA receptor antagonists, and opioid receptor ligands [1]. The target compound occupies a favorable CNS drug-like property space: logP 2.42 (within the 1–3 optimal range), molecular weight 199.33 (< 300 Da), only one HBD, and Fsp3 = 1.0 (maximal saturation correlating with clinical success) [2]. Compared to the higher-logP 4-ethyl homolog (logP 2.97) and the lower-purity N-butyl analog, the target compound offers a balanced profile for CNS hit-finding libraries where multiparameter optimization is critical [2].

Synthetic Intermediate for N-Functionalized Bioactive Compound Libraries

The secondary amine functionality enables straightforward N-derivatization (acylation, sulfonylation, reductive amination, urea formation) for generating diverse compound libraries. The 4-methyl substitution, remote from the reactive amine center, preserves full synthetic accessibility of the nitrogen while contributing to scaffold diversity through ring substitution. The methoxy terminus on the side chain provides an additional distinguishing feature for SAR analysis, as it can participate in hydrogen-bond interactions with biological targets that are unavailable to simple N-butyl analogs [1]. The compound's 98% commercial purity specification reduces the need for pre-reaction purification compared to the 95% purity N-butyl analog [2].

Conformational Probe for Cyclohexylamine Structure–Activity Relationship Studies

The 4-methyl substitution provides a defined stereochemical element (trans isomer favored, equatorial methyl) that serves as a conformational control in SAR series. Unlike the 3-methyl isomer, which introduces conformational ambiguity due to the meta relationship with the amine, the 4-methyl compound provides a symmetric substitution pattern that simplifies interpretation of biological activity data in terms of steric and electronic effects [1]. The identical molecular formula across 2-, 3-, and 4-methyl isomers (C12H25NO, 199.33 g/mol) means that any differential biological activity observed among these isomers can be directly attributed to positional/steric effects rather than bulk property differences, making the 4-methyl isomer an essential comparator in systematic SAR exploration of cyclohexylamine chemical space [2].

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